molecular formula C6H11FO2 B13116322 Ethyl3-fluoro-2-methylpropanoate

Ethyl3-fluoro-2-methylpropanoate

Cat. No.: B13116322
M. Wt: 134.15 g/mol
InChI Key: LHKXNXFCZXTPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-fluoro-2-methylpropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a fluorine atom, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-fluoro-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of ethyl 3-fluoro-2-methylpropanoate often involves continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-fluoro-2-methylpropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 3-fluoro-2-methylpropanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone.

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed:

    Nucleophilic Substitution: Various substituted esters.

    Hydrolysis: 3-fluoro-2-methylpropanoic acid and ethanol.

    Reduction: 3-fluoro-2-methylpropanol.

Scientific Research Applications

Ethyl 3-fluoro-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-2-methylpropanoate largely depends on its interaction with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to various molecular targets. In drug discovery, it is often studied for its ability to modulate enzyme activity or receptor binding, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 3-chloro-2-methylpropanoate
  • Ethyl 3-bromo-2-methylpropanoate
  • Ethyl 3-iodo-2-methylpropanoate

Comparison: Ethyl 3-fluoro-2-methylpropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly affect the compound’s reactivity, stability, and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 3-fluoro-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKXNXFCZXTPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.